

Initial Screening of 4-Methyl-1H-indazol-5-amine Bioactivity: A Technical Guide

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Compound of Interest

Compound Name: 4-methyl-1H-indazol-5-amine

Cat. No.: B033550

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For Researchers, Scientists, and Drug Development Professionals

Abstract: The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, particularly in oncology. This technical guide provides an in-depth overview of the initial bioactivity screening of **4-methyl-1H-indazol-5-amine** and its closely related analogs. While direct quantitative bioactivity data for **4-methyl-1H-indazol-5-amine** is limited in the public domain, this document summarizes the known biological activities of the indazole class, focusing on their role as kinase inhibitors. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to guide further research and drug development efforts.

Introduction to the Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents. Its unique structural and electronic properties allow it to interact with a wide range of biological targets. Notably, indazole derivatives have been successfully developed as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer. Several indazole-based drugs, such as axitinib, pazopanib, and niraparib, have received regulatory approval and are used in clinical practice. The core structure of **4-methyl-1H-indazol-5-amine** presents a valuable starting point for the design of novel bioactive molecules.

Bioactivity Profile of Indazole Derivatives

While specific bioactivity data for **4-methyl-1H-indazol-5-amine** is not extensively available, the broader class of indazole derivatives has been a subject of intense investigation. The primary therapeutic area for these compounds is oncology, where they have demonstrated significant efficacy as kinase inhibitors.

Kinase Inhibition

Indazole derivatives have been shown to inhibit a variety of protein kinases, playing a crucial role in cancer cell proliferation, survival, and angiogenesis. The indazole moiety often serves as a hinge-binding motif, a key interaction for potent kinase inhibition.

Table 1: Bioactivity of Representative Indazole Derivatives as Kinase Inhibitors

Compound/Derivative Class	Target Kinase(s)	IC50 (nM)	Reference Cell Line(s)	Key Findings
Indazole-based derivatives	Pim-1, Pim-2, Pim-3	0.4, 1.1, 0.4	KMS-12-BM	A potent pan-Pim kinase inhibitor with moderate cellular potency. [1]
3-(pyrrolopyridin-2-yl)indazoles	-	8.3 (HL-60), 1.3 (HCT116)	HL-60, HCT116	Exhibited vigorous potency against the HL60 cell line.[1]
Indazole-based derivatives	EGFR, EGFR T790M	8.3, 5.3	-	Displayed strong potencies against both wild-type and mutant EGFR.[1]
Indazole-pyrimidine derivatives	VEGFR-2	34.5 - 114	-	Sulfonamide-containing derivatives showed enhanced VEGFR-2 inhibitory activity. [2]
Indazole-based derivatives	VEGFR-2	1.24	HUVEC	Demonstrated significant inhibitory activity against VEGFR-2 and in vitro angiogenesis.[3]
1H-indazole-3-amine derivatives	-	5.15 (K562)	K562, A549, PC-3, Hep-G2	Showed promising inhibitory effect against the K562

chronic myeloid
leukemia cell
line.[4]

Indazole
compounds

PKMYT1

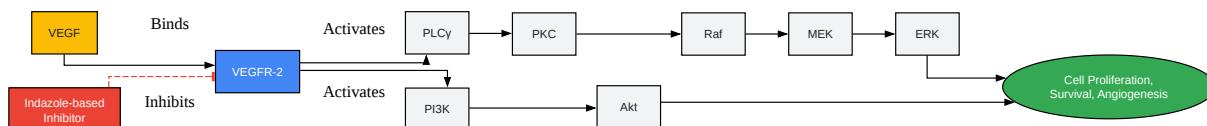
A series of novel
indazole
compounds were
identified as
PKMYT1 kinase
inhibitors.[5]

Key Signaling Pathways

The anti-cancer activity of indazole-based kinase inhibitors stems from their ability to modulate critical signaling pathways that control cell growth, proliferation, and survival.

VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a clinically validated anti-cancer strategy.



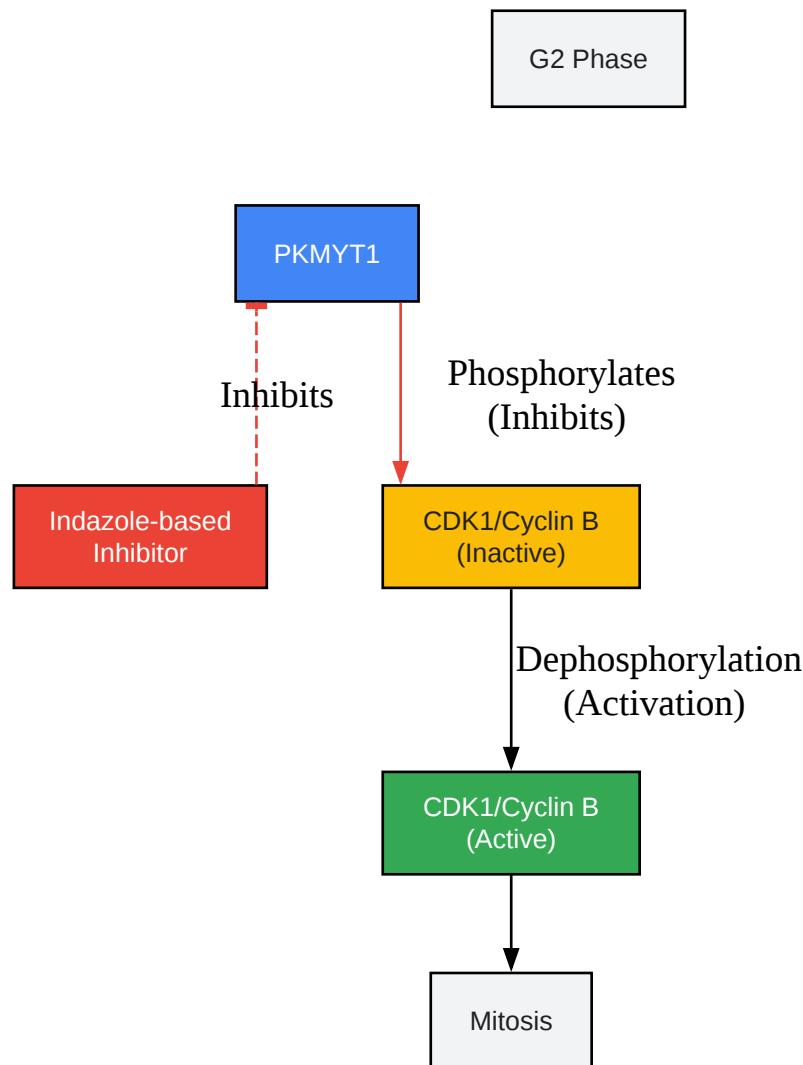
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VEGFR-2 Signaling Pathway and Inhibition by Indazole Derivatives.

Cell Cycle Regulation and Checkpoint Control

The cell cycle is a tightly regulated process that ensures the fidelity of cell division. Kinases such as PKMYT1 play a crucial role in the G2/M checkpoint, preventing cells with damaged

DNA from entering mitosis. Inhibiting these kinases can lead to mitotic catastrophe and cell death in cancer cells.



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Role of PKMYT1 in G2/M Checkpoint and Inhibition by Indazole Derivatives.

Experimental Protocols

To facilitate further investigation into the bioactivity of **4-methyl-1H-indazol-5-amine** and its analogs, detailed protocols for standard *in vitro* assays are provided below.

LanthaScreen™ Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET)-based competition assay to measure the binding affinity of a compound to a kinase of interest.

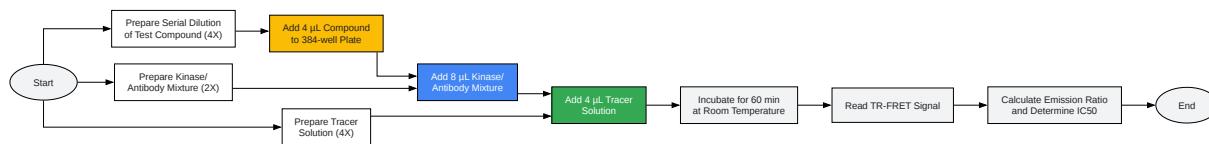
Materials:

- Kinase of interest (e.g., VEGFR-2, PLK4)
- Europium-labeled anti-tag antibody
- Alexa Fluor™ 647-labeled kinase tracer
- Test compound (e.g., **4-methyl-1H-indazol-5-amine**)
- Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- 384-well assay plates

General Protocol:

- Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute in Kinase Buffer A to a 4X final concentration.
- Kinase/Antibody Mixture: Prepare a 2X solution of the kinase and Eu-labeled antibody in Kinase Buffer A.
- Tracer Solution: Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A.
- Assay Assembly: In a 384-well plate, add:
 - 4 µL of the 4X test compound.
 - 8 µL of the 2X kinase/antibody mixture.
 - 4 µL of the 4X tracer solution.
- Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

- Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.
- Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.



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LanthaScreen™ Kinase Binding Assay Workflow.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

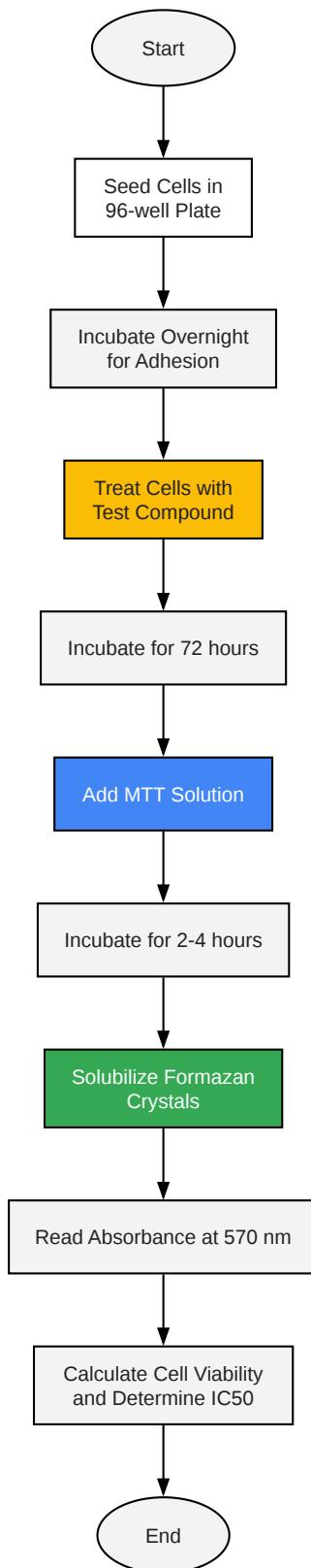
Materials:

- Cancer cell line of interest
- Cell culture medium and supplements
- Test compound (e.g., **4-methyl-1H-indazol-5-amine**)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

- 96-well plates

General Protocol:

- Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 72 hours).
- MTT Addition: Add 10-20 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
- Solubilization: Carefully remove the medium and add 100-150 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.[\[6\]](#)[\[7\]](#)[\[8\]](#)



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MTT Cell Proliferation Assay Workflow.

Conclusion and Future Directions

The indazole scaffold represents a highly valuable starting point for the development of novel therapeutics, particularly in the field of oncology. While direct bioactivity data for **4-methyl-1H-indazol-5-amine** is not readily available, the extensive research on related indazole derivatives strongly suggests its potential as a kinase inhibitor. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers to initiate the biological evaluation of this and other novel indazole-based compounds. Future work should focus on a comprehensive screening of **4-methyl-1H-indazol-5-amine** against a panel of kinases to identify its primary targets and subsequent structure-activity relationship (SAR) studies to optimize its potency and selectivity.

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